molecular formula C18H27NO2 B294876 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-methylbenzoate

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-methylbenzoate

Cat. No.: B294876
M. Wt: 289.4 g/mol
InChI Key: CDLAWMHMQXCIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-methylbenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including pharmaceuticals, biotechnology, and medicinal chemistry. This compound is a type of piperidine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-methylbenzoate is not fully understood. However, studies have shown that this compound exhibits significant activity against various diseases by interacting with specific targets in the body, such as enzymes and receptors. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. It has also been found to activate the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. For example, it has been found to reduce inflammation and pain by inhibiting the activity of COX-2. It has also been found to exhibit anxiolytic and sedative effects by activating the GABA receptor. Additionally, this compound has been found to exhibit antitumor and neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-methylbenzoate has several advantages for lab experiments. For example, it is relatively easy to synthesize and has been found to exhibit significant activity against various diseases. However, this compound also has several limitations, including its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-methylbenzoate. For example, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research. Additionally, future research could focus on developing more efficient synthesis methods for this compound and exploring its potential as a precursor for the synthesis of other bioactive compounds.

Synthesis Methods

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-methylbenzoate can be synthesized using different methods, including the reaction of 3-methylbenzoic acid with 1-(2,6-Dimethylpiperidin-1-yl)propan-2-ol in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 3-methylbenzoic acid with 1-(2,6-Dimethylpiperidin-1-yl)propan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Scientific Research Applications

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-methylbenzoate has been extensively studied for its potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and biotechnology. This compound has been found to exhibit significant activity against various diseases, including cancer, inflammation, and neurological disorders. It has also been used as a precursor for the synthesis of other bioactive compounds.

Properties

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)propan-2-yl 3-methylbenzoate

InChI

InChI=1S/C18H27NO2/c1-13-7-5-10-17(11-13)18(20)21-16(4)12-19-14(2)8-6-9-15(19)3/h5,7,10-11,14-16H,6,8-9,12H2,1-4H3

InChI Key

CDLAWMHMQXCIAA-UHFFFAOYSA-N

SMILES

CC1CCCC(N1CC(C)OC(=O)C2=CC(=CC=C2)C)C

Canonical SMILES

CC1CCCC(N1CC(C)OC(=O)C2=CC=CC(=C2)C)C

Origin of Product

United States

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